N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is a hydrazone derivative that has garnered attention due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and material science. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antileishmanial and antimalarial properties.
Coordination Chemistry:
Analytical Chemistry: It can be used as a ligand in the spectrophotometric determination of metal ions and other species in pharmaceutical formulations.
Wirkmechanismus
The biological activity of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antileishmanial activity is believed to involve the inhibition of key enzymes in the parasite’s metabolic pathways, leading to cell death. Molecular docking studies have shown that the compound fits well into the active site of these enzymes, characterized by favorable binding energies .
Vergleich Mit ähnlichen Verbindungen
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can be compared with other hydrazone derivatives such as:
N’-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide: This compound also forms stable metal complexes and exhibits similar biological activities.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Known for its antimicrobial and anticancer properties, this compound shares structural similarities with N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide.
Eigenschaften
Molekularformel |
C13H13FN4O |
---|---|
Molekulargewicht |
260.27g/mol |
IUPAC-Name |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C13H13FN4O/c1-9-11(8-16-18(9)2)7-15-17-13(19)10-3-5-12(14)6-4-10/h3-8H,1-2H3,(H,17,19)/b15-7+ |
InChI-Schlüssel |
MDYBBNNUNVORBS-VIZOYTHASA-N |
Isomerische SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=CC=C(C=C2)F |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.